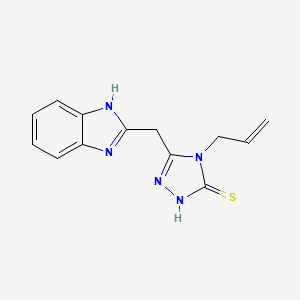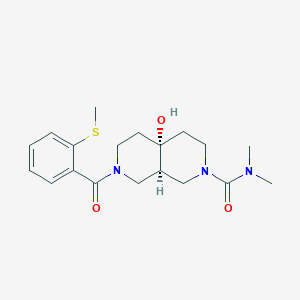![molecular formula C21H22N2O4 B5647702 5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-N-PHENYL-1-BENZOFURAN-3-CARBOXAMIDE](/img/structure/B5647702.png)
5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-N-PHENYL-1-BENZOFURAN-3-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-N-PHENYL-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound that features a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-N-PHENYL-1-BENZOFURAN-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of a benzofuran derivative with a morpholine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-N-PHENYL-1-BENZOFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran ketones, while reduction could produce benzofuran alcohols .
Scientific Research Applications
5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-N-PHENYL-1-BENZOFURAN-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-N-PHENYL-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share a similar heterocyclic structure and are known for their biological activities.
Morpholine Derivatives: Contain the morpholine moiety and are used in various pharmaceutical applications.
Uniqueness
5-HYDROXY-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-N-PHENYL-1-BENZOFURAN-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-N-phenyl-1-benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-14-19(21(25)22-15-5-3-2-4-6-15)20-16(13-23-9-11-26-12-10-23)17(24)7-8-18(20)27-14/h2-8,24H,9-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIRMNQHCUULSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN3CCOCC3)O)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHYLIDENE]-2,3-DIHYDRO-1H-INDENE-1,3-DIONE](/img/structure/B5647623.png)
![3-[(3R,4S)-1-(2-ethoxybenzoyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5647626.png)
![3-cyclopropyl-5-[(4,5-dimethyl-1H-imidazol-1-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,4-triazole](/img/structure/B5647631.png)
![2-(3,4-dimethoxyphenyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5647635.png)
![2-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-1-benzofuran-5-carboxamide](/img/structure/B5647650.png)
![9-[(2S)-2-amino-2-phenylacetyl]-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5647652.png)

![N-cyclopropyl-1-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]piperidine-3-carboxamide](/img/structure/B5647662.png)
![1-{[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetyl}piperidine](/img/structure/B5647674.png)
![3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1H-indole](/img/structure/B5647676.png)

![2-allyl-9-[(1,1-dioxidotetrahydro-2H-thiopyran-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647688.png)
![2-[3-allyl-3-(hydroxymethyl)-1-piperidinyl]-N-benzylacetamide](/img/structure/B5647694.png)
![9-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5647704.png)
